molecular formula C20H24F3N5O B5502022 N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide

N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide

Katalognummer B5502022
Molekulargewicht: 407.4 g/mol
InChI-Schlüssel: UGSARONCVGZFPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of complex molecules like N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide often involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis of similar compounds has been detailed through methods involving the condensation of specific pyrimidine derivatives with other chemical entities to form new compounds with potential biological activities (Dolzhenko et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry. These techniques provide insights into the arrangement of atoms within the molecule and the configuration of its functional groups, which are crucial for understanding its reactivity and interaction with biological targets (Acosta et al., 2013).

Chemical Reactions and Properties

The chemical reactions involving this compound can include substitutions, additions, and eliminations, depending on the reacting species and conditions. These reactions can significantly alter the molecule's properties and its potential biological activity. The reactivity of similar compounds has been explored in the context of developing novel pharmacologically active molecules (Werbel et al., 1973).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are important for the practical handling of the compound. These properties can affect its formulation into drugs and its stability under different conditions. The analysis of similar compounds has shown that modifications in the molecular structure can lead to significant changes in these physical properties (Srivastava et al., 2017).

Chemical Properties Analysis

The chemical properties of such a compound, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various chemical conditions, are determined by its functional groups and overall molecular architecture. Understanding these properties is crucial for predicting its behavior in biological systems and its interactions with other molecules (Katoh et al., 1996).

Wissenschaftliche Forschungsanwendungen

Nonaqueous Capillary Electrophoresis and Related Substances

A study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, including N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide derivatives. This method is promising for quality control in pharmaceutical manufacturing, highlighting its analytical application in ensuring drug purity and identifying potential impurities (Ye et al., 2012).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

Gong et al. (2010) investigated the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor structurally related to this compound, in chronic myelogenous leukemia patients. This research provides insights into the metabolic pathways of such compounds in humans, which is crucial for understanding their pharmacokinetics and optimizing therapeutic efficacy (Gong et al., 2010).

Histone Deacetylase Inhibitor Development

Zhou et al. (2008) described the synthesis and biological evaluation of a compound structurally related to this compound as a histone deacetylase (HDAC) inhibitor. The compound demonstrated significant antitumor activity, underscoring the potential of such molecules in developing new anticancer therapies (Zhou et al., 2008).

Eigenschaften

IUPAC Name

N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N5O/c1-14-12-17(28-10-3-2-4-11-28)27-19(26-14)25-9-8-24-18(29)15-6-5-7-16(13-15)20(21,22)23/h5-7,12-13H,2-4,8-11H2,1H3,(H,24,29)(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSARONCVGZFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.